1-Isocyano-3,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1-isocyano-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGOKSPRZJGRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+]#[C-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
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Precursor : 3,5-Dimethoxybenzamide or its formamide derivative.
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Dehydrating Agents : Phosphorus oxychloride (POCl₃) or phosgene (COCl₂) are commonly employed.
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions.
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Workup : Quenching with aqueous sodium bicarbonate, followed by extraction and column chromatography.
Yield and Optimization
-
Key Variables :
Hofmann Isocyanide Synthesis
An alternative route adapts the Hofmann isocyanide synthesis, which converts primary amines to isocyanides via reaction with chloroform and a strong base.
Protocol Overview
Performance Metrics
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Yield : 55–60%, lower than formamide dehydration due to competing hydrolysis.
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Advantages : Avoids highly toxic phosgene derivatives.
Silver-Catalyzed Cycloaddition Approaches
Recent advances utilize silver catalysts to generate isocyanides in situ during multicomponent reactions. While primarily applied to cycloadditions, these methods offer insights into stabilizing reactive intermediates.
Example Procedure
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Catalyst : Silver carbonate (Ag₂CO₃, 10 mol%).
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Solvent : DMF at 40°C for 6 hours.
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Precursor : 3,5-Dimethoxybenzylamine derivatives.
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Outcome : Indirect generation of this compound via intermediate diazo compounds.
Limitations
-
Complexity : Requires additional steps to isolate the target compound.
Comparative Analysis of Methods
Spectroscopic Validation and Quality Control
Structural confirmation of this compound relies on advanced spectroscopic techniques:
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¹³C NMR : A characteristic signal at 164.55 ppm corresponds to the isocyanide carbon.
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IR Spectroscopy : Sharp absorption band at ~2120 cm⁻¹ (N≡C stretch).
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Mass Spectrometry : Molecular ion peak at m/z 163.17 (C₉H₉NO₂⁺).
Industrial-Scale Production Insights
Large-scale synthesis prioritizes safety and cost-effectiveness:
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Continuous Flow Reactors : Minimize exposure to toxic intermediates.
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Solvent Recovery Systems : DCM and DMF are recycled to reduce waste.
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Purity Standards : >98% purity achieved via fractional distillation.
Emerging Trends and Research Gaps
Chemical Reactions Analysis
1-Isocyano-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include silver acetate, TBHP, and various diazo compounds
Scientific Research Applications
Synthetic Applications
1. Cycloaddition Reactions
1-Isocyano-3,5-dimethoxybenzene can participate in cycloaddition reactions, particularly with diazo compounds. Research has demonstrated that isocyanides can act as both nucleophiles and electrophiles, facilitating the construction of complex heterocycles such as 1,2,3-triazoles. These compounds are valuable in medicinal chemistry for their biological activities and structural diversity .
2. Multicomponent Reactions (MCRs)
Isocyano compounds are integral to various multicomponent reactions. For instance, the Passerini reaction allows for the synthesis of α-acyloxy carboxamides through the reaction of isocyanides with carbonyl compounds and carboxylic acids. This method is advantageous due to its ability to generate diverse scaffolds efficiently .
| Reaction Type | Description | Key Advantages |
|---|---|---|
| Cycloaddition | Forms triazole heterocycles with diazo compounds | High regioselectivity and yield |
| Passerini Reaction | Three-component synthesis of carboxamides | Scaffold diversity and high concentration |
Biological Applications
1. Therapeutic Potential
Research indicates that derivatives of isocyano compounds may exhibit significant biological activity. For example, modifications of isocyanides have shown potential in developing new therapeutic agents targeting various diseases. The ability to modify these compounds allows for exploration in drug design and development .
2. Pest Control Agents
The compound has been explored as a pest control agent due to its aromatic isonitrile structure. Patents have been filed on the use of aromatic isonitriles as pest-controlling agents, underscoring the compound's potential utility beyond traditional medicinal applications .
Case Studies
Case Study 1: Silver-Catalyzed Cycloaddition
A study demonstrated the silver-catalyzed cycloaddition of isocyanides with diazo compounds to produce functionalized triazoles. The reaction conditions were optimized for yield and selectivity, showcasing the versatility of isocyano compounds in organic synthesis .
Case Study 2: Peptidomimetics Synthesis
Isocyano derivatives have been utilized in synthesizing cyclic peptidomimetics through multicomponent reactions. This approach allows for constructing peptide-like structures that can mimic natural peptides' biological functions, offering insights into drug discovery processes .
Mechanism of Action
The mechanism by which 1-isocyano-3,5-dimethoxybenzene exerts its effects is primarily through its reactivity as an isocyanide. The isocyano group can coordinate with metals and participate in radical reactions, leading to the formation of various products. These reactions often involve the formation of intermediate radicals or coordination complexes, which then undergo further transformations .
Comparison with Similar Compounds
Structural and Physical Properties
Electronic Effects
- Electron-Withdrawing vs. Donating Groups :
- The -NC group withdraws electron density, activating the ring toward nucleophilic attack, while methoxy groups donate electrons, directing electrophilic substitution to specific positions.
- Halogens (-Cl, -Br, -I) exhibit varying electronegativities, influencing reaction rates (e.g., iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions) .
Q & A
Q. How can computational modeling predict reactivity trends in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize transition states for isocyano insertion reactions (e.g., cycloadditions) using software like Gaussian.
- Docking Studies : Screen derivatives against HIV protease or fluorescence targets to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
